molecular formula C20H23NO4 B2646584 methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate CAS No. 851290-22-7

methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate

Cat. No.: B2646584
CAS No.: 851290-22-7
M. Wt: 341.407
InChI Key: UCKNTZUMSJJSMC-UHFFFAOYSA-N
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Description

Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate (CAS: 851290-22-7) is a synthetic heterocyclic compound combining a cyclopenta[g]chromenone core with a piperidine-4-carboxylate moiety. The cyclopenta[g]chromenone scaffold is a fused tricyclic system derived from coumarin, a well-studied pharmacophore known for its diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties .

Structural characterization of this compound likely employs crystallographic tools such as SHELXL for refinement and ORTEP for visualization, given their established roles in small-molecule crystallography . Safety protocols for handling this compound emphasize avoidance of ignition sources and proper labeling (P210, P102) .

Properties

IUPAC Name

methyl 1-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-24-20(23)13-5-7-21(8-6-13)12-16-11-19(22)25-18-10-15-4-2-3-14(15)9-17(16)18/h9-11,13H,2-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKNTZUMSJJSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the chromene core, which can be synthesized through a cyclization reaction of a suitable precursor. The cyclopentane ring is then fused to the chromene core via a series of condensation reactions.

The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an intermediate compound containing a suitable leaving group. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents on the piperidine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the chromene core can yield quinone derivatives, while reduction of the carbonyl groups can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural similarity to certain bioactive molecules. Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

Medicine

In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to interact with biological targets makes it a candidate for the development of new drugs, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its structural features make it a candidate for use in advanced materials science applications.

Mechanism of Action

The mechanism of action of methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through binding to these targets, altering their conformation and function.

Comparison with Similar Compounds

Research Findings and Implications

  • Biological Potential: The compound’s hybrid structure suggests dual activity—coumarin-derived anticoagulant effects and piperidine-mediated CNS penetration.
  • Safety Profile : Its handling precautions (e.g., P210 for flammability) align with ester-containing compounds but differ from ionic surfactants like BAC-C12 .

Biological Activity

Methyl 1-({2-oxo-2H,6H,7H,8H-cyclopenta[g]chromen-4-yl}methyl)piperidine-4-carboxylate is a complex organic compound notable for its structural features, which include a piperidine ring and a cyclopenta[g]chromene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H23NO4C_{20}H_{23}NO_4 with a molecular weight of approximately 357.41 g/mol. The presence of functional groups such as the carbonyl (C=O) in the cyclopenta[g]chromene and the ester (–COOCH₃) in the piperidine derivative contributes to its reactivity and biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antitumor Activity : Some studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating the activity of enzymes involved in inflammatory responses.
  • Enzyme Inhibition : It has been identified as a potential inhibitor of autotaxin, an enzyme implicated in various pathological conditions including cancer and inflammatory diseases.

The mechanism of action for this compound primarily revolves around its role as an autotaxin inhibitor. Autotaxin catalyzes the production of lysophosphatidic acid from lysophosphatidylcholine, which plays a significant role in cell proliferation and migration. Inhibition of this enzyme can lead to reduced tumor cell growth and migration .

Case Studies

Several case studies have documented the biological effects of related compounds:

  • In vitro Studies : Research has demonstrated that certain derivatives exhibit cytotoxic effects on various cancer cell lines. For example, a study showed that compounds with similar structures significantly reduced cell viability in breast cancer cells by inducing apoptosis.
  • Animal Models : In vivo studies using animal models have indicated that these compounds can reduce tumor size and improve survival rates when administered at specific dosages .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityReference
Compound AAntitumor activity
Compound BAnti-inflammatory effects
Compound CAutotaxin inhibition

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